molecular formula C12H23BO4 B6332459 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate CAS No. 1392140-97-4

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No. B6332459
CAS RN: 1392140-97-4
M. Wt: 242.12 g/mol
InChI Key: XISHUNYKWNACNJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a chemical compound with the CAS Number: 1392140-97-4 . It has a molecular weight of 242.12 and a linear formula of C12H23BO4 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is in liquid form .


Physical And Chemical Properties Analysis

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a liquid . It has a molecular weight of 242.12 and a linear formula of C12H23BO4 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate and related compounds have been synthesized and characterized, providing insights into their structures and properties. These compounds have been confirmed using various spectroscopic techniques and X-ray diffraction, supporting their potential in various applications (Huang et al., 2021).

Catalysis and Synthesis of Intermediates

  • This compound has been used in palladium-catalyzed borylation processes, proving effective for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. Such processes are crucial in the creation of various aromatic compounds with potential applications in material science and pharmaceuticals (Takagi & Yamakawa, 2013).

Material Science Applications

  • Research has shown its utility in synthesizing electron transport materials and their key intermediates, showcasing its role in developing advanced materials for electronics and related fields (Xiangdong et al., 2017).
  • It has been utilized in the development of electrochromic polymers, indicating its importance in creating smart materials for applications like smart windows or displays (Beaupré et al., 2006).

Bioactive Compound Synthesis

  • The compound has been instrumental in synthesizing biologically active compounds, such as crizotinib, highlighting its significance in pharmaceutical research and development (Kong et al., 2016).

Nanotechnology and Polymer Research

  • It plays a role in the synthesis of water-soluble carboxylated polyfluorenes, which are studied for their fluorescence quenching properties. This indicates its potential in developing novel fluorescent materials for sensing and imaging applications (Zhang, Liu, & Cao, 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO4/c1-6-15-10(14)8-7-9-13-16-11(2,3)12(4,5)17-13/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISHUNYKWNACNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
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Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
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Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

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